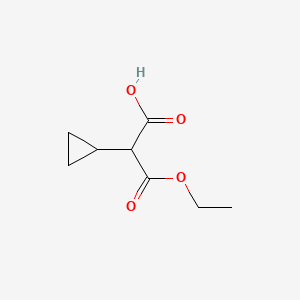

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a synthetic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by the addition of ethyl groups . The reaction typically requires the use of sodium hydroxide and γ-chlorobutyronitrile, with heating on a steam bath to facilitate the reaction . The mixture is then cooled and acidified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, can be applied to scale up the production of this compound.

化学反应分析

Nucleophilic Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form esters.

-

Amination : Forms amides when treated with primary/secondary amines (e.g., benzylamine).

Key Conditions :

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .

-

Yields range from 60–85% depending on the nucleophile’s strength.

Esterification and Transesterification

The ethoxy ester group participates in transesterification:

-

Ethoxy Exchange : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to yield methyl esters .

Cyclization Reactions

The compound serves as a precursor for heterocycles:

| Product | Conditions | Yield | Source |

|---|---|---|---|

| 1H-Pyrrole derivatives | Chloroacetone, NH₃, reflux | 72% | |

| Dihydropyridines | Benzaldehyde, NH₃, 80°C | 65% | |

| Benzofuran carboxylates | Benzoquinone, THF, rt | 58% |

These reactions exploit the cyclopropyl ring’s strain and the keto-ester’s electrophilicity .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming cyclopropyl ketones:

-

Mechanism : Proceeds via a six-membered transition state in polar aprotic solvents (e.g., DMSO) .

-

Applications : Generates isotopically labeled compounds using *CO₂ exchange .

Michael Initiated Ring Closure (MIRC)

The compound participates in enantioselective MIRC reactions to form bicyclic cyclopropanes:

-

Catalyst : Cinchona alkaloids (e.g., 21 ) achieve up to 97% enantiomeric excess .

-

Example : Reaction with tert-butyl acrylate yields [4.1.0]-bicycloalkanes at 84% yield .

Mechanistic Pathway :

-

Michael addition of ammonium ylide to α,β-unsaturated ester.

Acetal Formation

Reacts with diols (e.g., ethylene glycol) under acidic conditions (H₂SO₄) to form acetals:

Interaction with Organometallic Reagents

-

Grignard Reagents : The keto group reacts with RMgX to form tertiary alcohols.

-

Limitations : The cyclopropyl ring’s strain may lead to ring-opening under strong nucleophilic conditions.

Biological Interactions

-

Enzyme Inhibition : Forms hydrogen bonds with active-site residues (e.g., serine hydrolases) via the carboxylic acid group.

-

Adduct Formation : Reacts with thiols (e.g., glutathione) to generate stable conjugates, relevant in prodrug design.

Comparative Reactivity

The compound’s reactivity differs from non-cyclopropane analogues:

科学研究应用

Scientific Research Applications

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is primarily used as a precursor in synthesizing biologically active compounds and as an intermediate in preparing various organic compounds. It is also investigated for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic properties and use as a precursor in drug synthesis. In industry, it is utilized in the production of specialty chemicals and materials.

Detailed Applications

- Medicinal Chemistry: Serves as a precursor for synthesizing biologically active compounds. For instance, 3-cyclopropyl-3-oxopropanal acetals, derived from this compound, are synthetic intermediates for pharmaceuticals and agricultural chemicals, such as quinoline-based compounds that inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .

- Organic Synthesis: Used as an intermediate in the preparation of complex organic compounds. The compound's interaction with molecular targets and pathways allows it to act as an inhibitor or activator of certain enzymes, which affects biochemical pathways and cellular processes.

- Cyclopropane Synthesis: Utilized in enantioselective Michael Initiated Ring Closure (MIRC) reactions for synthesizing cyclopropanes . These cyclopropanes are found in taxol analogues, glutamate analogues, vitamin D receptor antagonists, eicosanoids, and antibiotics .

Potential Products

- Oxidation: Carboxylic acids

- Reduction: Alcohols

- Substitution: Substituted derivatives depending on the nucleophile used

作用机制

The mechanism of action of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways . The compound can form cyclopropane structures through reactions with carbenes, which are highly reactive intermediates . These interactions can lead to the formation of various products with unique chemical properties.

相似化合物的比较

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid can be compared with other similar compounds, such as cyclopropane derivatives and other cycloalkanes . Some of the similar compounds include:

Cyclopropane: The simplest cycloalkane with the formula C3H6.

Cyclobutane: A four-membered ring with the formula C4H8.

Cyclopentane: A five-membered ring with the formula C5H10.

Cyclohexane: A six-membered ring with the formula C6H12.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.

生物活性

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopropyl group and an ethoxy group, contribute to its biological activity and reactivity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H14O3, with a molecular weight of approximately 172.18 g/mol. The compound is characterized by:

- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.

- Ethoxy Group : An ethyl group attached to an oxygen atom, enhancing solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways. It may act as an inhibitor or activator of certain enzymes, impacting various cellular processes. Detailed studies are required to elucidate the exact molecular targets involved.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, research on cyclopropyl carboxamide analogs demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The compound MMV024397, which shares structural similarities, was found to inhibit mitochondrial electron transport chain components, indicating a promising pathway for developing new antimalarial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments against human HepG2 liver cells revealed that certain analogs of cyclopropyl compounds exhibit low toxicity (CC50 > 40 μM), suggesting a favorable safety profile for further development . The structure-activity relationship (SAR) studies indicated that modifications to the cyclopropyl group significantly impact biological activity, emphasizing the importance of maintaining this structural feature for efficacy.

Synthesis and Reactions

The synthesis of this compound typically involves reactions between cyclopropyl ketone and ethyl oxalate under controlled conditions. This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | KMnO₄, CrO₃ |

| Reduction | Forms alcohols or other derivatives | LiAlH₄, NaBH₄ |

| Substitution | Ethoxy group can be replaced | Amines, thiols |

These reactions not only highlight the compound's versatility in synthetic organic chemistry but also its potential applications in drug development.

Case Studies and Research Findings

- Antimalarial Screening : A study screened cyclopropyl carboxamide derivatives for antimalarial activity, identifying several compounds with low EC50 values (0.11–0.28 μM) against P. falciparum while exhibiting minimal cytotoxicity against HepG2 cells .

- Structure-Activity Relationship Analysis : Modifications to the cyclopropyl group were shown to affect antiparasitic activity significantly. For example, replacing the cyclopropyl group with larger aliphatic groups led to a marked decrease in efficacy (EC50 > 10 μM) while maintaining acceptable toxicity levels .

- Potential Therapeutic Applications : Compounds with similar structures have been explored for their ability to inhibit uncontrolled cellular proliferation associated with inflammatory diseases such as rheumatoid arthritis and fibrotic diseases like hepatic cirrhosis .

属性

IUPAC Name |

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(11)6(7(9)10)5-3-4-5/h5-6H,2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLFUWGBXTWTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。